2,4-dichloro-6-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]phenol
Description
2,4-dichloro-6-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyrazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2,4-dichloro-6-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N4O/c12-7-3-6(9(19)8(13)4-7)5-17-18-11-10(14)15-1-2-16-11/h1-5,19H,(H,16,18)/b17-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOYCULUBBQBMR-YAXRCOADSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NN=CC2=C(C(=CC(=C2)Cl)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C(=N1)N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dichloro-6-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]phenol typically involves several steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with 3-chloropyrazine-2-carbaldehyde in the presence of a hydrazine derivative. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage .
Chemical Reactions Analysis
2,4-dichloro-6-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2,4-dichloro-6-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as an antimicrobial agent, showing activity against certain bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and resulting in antimicrobial activity .
Comparison with Similar Compounds
2,4-dichloro-6-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]phenol can be compared to other similar compounds, such as:
2,4-dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol: This compound has a similar structure but with a hydroxy group instead of a pyrazine ring, leading to different chemical properties and applications.
2,4-dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol:
These comparisons highlight the unique features of this compound, particularly its pyrazine ring, which contributes to its distinct chemical behavior and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
